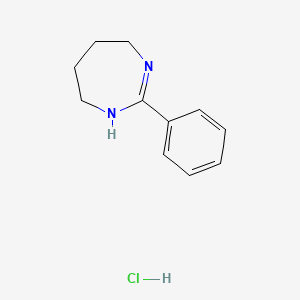![molecular formula C24H18N2O2 B6061554 N-[4-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6061554.png)
N-[4-(benzoylamino)phenyl]-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)phenyl]-2-naphthamide, commonly known as BPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. This compound is a naphthylamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of BPN is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. BPN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis. BPN has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, BPN has been shown to inhibit the growth of microorganisms by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects, including the inhibition of MMPs, the inhibition of the NF-κB signaling pathway, and the disruption of microbial cell membrane integrity. Additionally, BPN has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. BPN has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPN has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, BPN also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
Several future directions for BPN research can be identified, including the development of BPN derivatives with improved potency and selectivity, the investigation of the molecular mechanism of BPN action, and the evaluation of BPN's potential therapeutic applications in various diseases, such as cancer and inflammation.
In conclusion, BPN is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. BPN has shown promising results in inhibiting cancer cell growth, reducing inflammation, and inhibiting microbial growth. Further research on BPN and its derivatives is needed to fully understand its potential therapeutic applications.
Synthesemethoden
BPN can be synthesized using various methods, including the reaction of 2-naphthylamine with benzoyl chloride in the presence of a base, the reaction of 2-naphthylamine with benzoyl isothiocyanate, and the reaction of 2-naphthylamine with benzoyl azide. Among these methods, the reaction of 2-naphthylamine with benzoyl chloride in the presence of a base is the most commonly used method for synthesizing BPN.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential medicinal properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have reported that BPN can inhibit the growth of cancer cells, such as breast cancer cells, lung cancer cells, and colon cancer cells. BPN has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, BPN has been reported to exhibit anti-microbial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-benzamidophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(18-7-2-1-3-8-18)25-21-12-14-22(15-13-21)26-24(28)20-11-10-17-6-4-5-9-19(17)16-20/h1-16H,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTXBSIGNNHNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamidophenyl)naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6061472.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6061480.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061495.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6061504.png)
![3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B6061512.png)
![[1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061518.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6061527.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6061536.png)
![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B6061540.png)
![dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate](/img/structure/B6061544.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2E)-2-methyl-2-butenoyl]-3-piperidinyl}piperazine](/img/structure/B6061545.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6061552.png)
![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6061561.png)